2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11369956
InChI: InChI=1S/C24H26N4O3S/c1-17-2-5-20(6-3-17)32-15-19-13-23(29)26-24(25-19)28-10-8-27(9-11-28)14-18-4-7-21-22(12-18)31-16-30-21/h2-7,12-13H,8-11,14-16H2,1H3,(H,25,26,29)
SMILES:
Molecular Formula: C24H26N4O3S
Molecular Weight: 450.6 g/mol

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE

CAS No.:

Cat. No.: VC11369956

Molecular Formula: C24H26N4O3S

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-3,4-DIHYDROPYRIMIDIN-4-ONE -

Specification

Molecular Formula C24H26N4O3S
Molecular Weight 450.6 g/mol
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C24H26N4O3S/c1-17-2-5-20(6-3-17)32-15-19-13-23(29)26-24(25-19)28-10-8-27(9-11-28)14-18-4-7-21-22(12-18)31-16-30-21/h2-7,12-13H,8-11,14-16H2,1H3,(H,25,26,29)
Standard InChI Key PQDBBBVRICFIGF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Introduction

2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-6-{[(4-methylphenyl)sulfanyl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement, including a dihydropyrimidine core, a piperazine moiety, and benzodioxole and methylphenyl groups, which contribute to its biological activity.

Molecular Formula and Weight:

The molecular formula for this compound is not explicitly provided in the search results, but it is mentioned to have a molecular weight of approximately 462.6 g/mol.

Synthesis:

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Mechanism of Action:

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the dihydropyrimidine core may influence various enzyme activities related to cellular signaling pathways.

Potential Applications:

Research into this compound may lead to novel therapeutic agents with improved efficacy and safety profiles in clinical settings. The compound's unique structure allows for various modifications that can enhance its pharmacological properties, making it a subject of interest for studies on drug design and development.

Physical State:

The compound is expected to be a solid at room temperature.

Solubility:

It has moderate solubility in polar solvents like water and higher solubility in organic solvents such as ethanol or dimethyl sulfoxide due to its diverse functional groups.

Characterization Techniques:

Further characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry may provide additional insights into its physical state and purity.

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